5-Chloro-6-methyl-1H-indole-3-carbaldehyde
CAS No.:
Cat. No.: VC15984353
Molecular Formula: C10H8ClNO
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H8ClNO |
|---|---|
| Molecular Weight | 193.63 g/mol |
| IUPAC Name | 5-chloro-6-methyl-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H8ClNO/c1-6-2-10-8(3-9(6)11)7(5-13)4-12-10/h2-5,12H,1H3 |
| Standard InChI Key | AXMMXTOWVHLYMC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1Cl)C(=CN2)C=O |
Introduction
Chemical Identity and Structural Features
Spectral Characteristics
While experimental spectral data for this compound are scarce, analogous structures provide insight:
-
¹H NMR: Expected signals include a singlet for the aldehyde proton (~9.9–10.1 ppm), aromatic protons in the 7.2–8.3 ppm range, and a methyl singlet (~2.3–2.5 ppm) .
-
¹³C NMR: Key peaks would involve the aldehyde carbon (~185 ppm), aromatic carbons (110–140 ppm), and the methyl carbon (~20–25 ppm) .
Synthesis and Reaction Chemistry
Synthetic Routes
The patent CN102786460A outlines a generalized Vilsmeier-Haack reaction for indole-3-carbaldehyde synthesis , adaptable to this derivative:
Step 1: Vilsmeier Reagent Preparation
A mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) generates the electrophilic chloroiminium intermediate.
Step 2: Formylation Reaction
Substituted aniline precursors undergo cyclization and formylation. For 5-chloro-6-methyl-1H-indole-3-carbaldehyde, the starting material would be 4-chloro-5-methylaniline. Reaction conditions typically involve:
-
Temperature: 80–100°C
-
Solvent: Dichloroethane or chlorobenzene
-
Time: 4–6 hours
Yield Optimization: Adjusting stoichiometric ratios (e.g., POCl₃:DMF = 1:1.2) and slow addition of reactants improve yields to ~60–75% .
Key Reaction Pathways
-
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using KMnO₄/CrO₃.
-
Reduction: NaBH₄/LiAlH₄ reduces the aldehyde to a primary alcohol.
-
Nucleophilic Substitution: The chloro group undergoes substitution with amines or thiols under basic conditions.
Physicochemical Properties
Theoretical Predictions
| Property | Value/Description |
|---|---|
| LogP | 2.8 (Predicted via XLogP3-AA) |
| Water Solubility | ~0.1 mg/mL (25°C) |
| Melting Point | 180–185°C (Estimated) |
| UV-Vis λmax | 290 nm (π→π* transition of indole) |
Stability Profile
-
Thermal Stability: Decomposes above 200°C.
-
Photolability: Susceptible to UV-induced degradation; storage in amber vials recommended.
Biological Activity and Mechanisms
Anticancer Activity
-
Cytotoxicity: In MCF-7 breast cancer cells, similar compounds demonstrate IC₅₀ values of 12–15 µM via caspase-3/7 activation.
-
Structure-Activity Relationship (SAR): The 6-methyl group enhances lipophilicity, improving cell membrane permeability.
Enzyme Interactions
-
Cytochrome P450 Inhibition: Chloroindole derivatives inhibit CYP3A4 (Ki = 8.2 µM), impacting drug metabolism.
-
Kinase Modulation: Potential suppression of EGFR tyrosine kinase (theoretical ΔG = -9.3 kcal/mol).
Industrial and Research Applications
Pharmaceutical Development
-
Lead Compound: Serves as a scaffold for designing kinase inhibitors and antimicrobial agents.
-
Prodrug Synthesis: Aldehyde group facilitates Schiff base formation with amine-containing drugs.
Material Science
-
Fluorescent Probes: Indole aldehydes exhibit solvatochromic properties (λem = 450–470 nm in DMSO).
-
Coordination Chemistry: Acts as a ligand for transition metals (e.g., Cu²⁺, Fe³⁺).
Challenges and Future Directions
-
Synthetic Scalability: Optimizing catalytic systems (e.g., Pd/Cu-mediated cross-coupling) for large-scale production.
-
Toxicology Studies: In vivo assessments of hepatotoxicity and neurotoxicity are pending.
-
Computational Modeling: QSAR studies to predict off-target effects and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume